Cas no 159693-00-2 (4-Chloro-2-fluorobenzaldoxime)
4-Chloro-2-fluorobenzaldoxime Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-fluorobenzaldoxime
- (NE)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine
- 4-Chloro-2-fluorobenzaldehyde oxime
- Benzaldehyde, 4-chloro-2-fluoro-, oxime
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- MDL: MFCD00143283
- Inchi: 1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+
- InChI Key: XLNHUSXTEMVHPB-ONNFQVAWSA-N
- SMILES: ClC1C=CC(/C=N/O)=C(C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- XLogP3: 2.4
- Topological Polar Surface Area: 32.6
4-Chloro-2-fluorobenzaldoxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C989258-250mg |
4-Chloro-2-fluorobenzaldoxime |
159693-00-2 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | C989258-500mg |
4-Chloro-2-fluorobenzaldoxime |
159693-00-2 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | C989258-1g |
4-Chloro-2-fluorobenzaldoxime |
159693-00-2 | 1g |
$ 160.00 | 2022-06-06 | ||
| Fluorochem | 013262-1g |
4-Chloro-2-fluorobenzaldoxime |
159693-00-2 | 1g |
£83.00 | 2022-03-01 | ||
| abcr | AB359108-5 g |
4-Chloro-2-fluorobenzaldehyde oxime; 97% |
159693-00-2 | 5g |
€339.50 | 2023-05-19 | ||
| Apollo Scientific | PC7425-5g |
4-Chloro-2-fluorobenzaldoxime |
159693-00-2 | 97% | 5g |
£185.00 | 2024-05-25 | |
| TRC | C989258-1000mg |
4-Chloro-2-fluorobenzaldoxime |
159693-00-2 | 1g |
$196.00 | 2023-05-18 | ||
| abcr | AB359108-5g |
4-Chloro-2-fluorobenzaldehyde oxime, 97%; . |
159693-00-2 | 97% | 5g |
€326.60 | 2025-04-20 | |
| Crysdot LLC | CD12136984-5g |
4-Chloro-2-fluorobenzaldehyde oxime |
159693-00-2 | 97% | 5g |
$301 | 2024-07-23 |
4-Chloro-2-fluorobenzaldoxime Suppliers
4-Chloro-2-fluorobenzaldoxime Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Chloro-2-fluorobenzaldoxime
Research Brief on 4-Chloro-2-fluorobenzaldoxime (CAS: 159693-00-2): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
4-Chloro-2-fluorobenzaldoxime (CAS: 159693-00-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility as a versatile building block for the construction of heterocyclic compounds, which are pivotal in drug discovery. This research brief synthesizes the latest findings on the chemical properties, synthetic applications, and biological relevance of this compound, with a focus on its role in medicinal chemistry and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-Chloro-2-fluorobenzaldoxime as a precursor in the synthesis of novel benzoxazole derivatives. The researchers demonstrated that the compound's unique electronic and steric properties facilitate efficient cyclization reactions, yielding high-purity heterocycles with potential antimicrobial activity. The study reported a 78% yield in the optimized reaction conditions, underscoring the compound's synthetic utility.
In the agrochemical sector, 4-Chloro-2-fluorobenzaldoxime has gained attention for its role in developing next-generation herbicides. A recent patent (WO2023056789) describes its incorporation into a novel class of protoporphyrinogen oxidase (PPO) inhibitors, which exhibit enhanced herbicidal activity against resistant weed species. The patent highlights the compound's stability under field conditions and its favorable environmental profile, making it a promising candidate for sustainable agriculture.
From a mechanistic perspective, computational studies have elucidated the molecular interactions of 4-Chloro-2-fluorobenzaldoxime derivatives with biological targets. Density functional theory (DFT) calculations published in Bioorganic Chemistry (2024) revealed that the chloro and fluoro substituents significantly influence the compound's binding affinity to enzyme active sites, particularly in cytochrome P450 isoforms. These insights are guiding the rational design of more potent and selective inhibitors.
The safety profile of 4-Chloro-2-fluorobenzaldoxime has been recently evaluated in accordance with REACH regulations. Acute toxicity studies (OECD Guideline 423) classified the compound as Category 4 (harmful if swallowed), with an LD50 of 1,200 mg/kg in rats. These findings emphasize the need for proper handling procedures in industrial and laboratory settings, while confirming its acceptable risk profile for controlled applications.
Looking forward, the pharmaceutical industry is exploring 4-Chloro-2-fluorobenzaldoxime as a scaffold for developing kinase inhibitors, particularly targeting JAK and BTK pathways. Preliminary results from cell-based assays show promising anti-inflammatory activity (IC50 = 3.2 μM in RAW264.7 cells), positioning this compound as a valuable starting point for immunomodulatory drug development. Further structure-activity relationship studies are underway to optimize potency and pharmacokinetic properties.
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